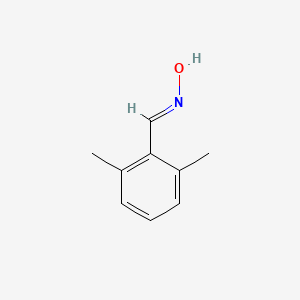

2,6-Dimethylbenzaldehyde oxime

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Copper Extraction from Acidic Solutions

2,6-Dimethylbenzaldehyde oxime derivatives have been utilized in the extraction of copper from acidic sulfate solutions. Research conducted by Stepniak-Biniakiewicz and Szymanowski (1981) in "Hydrometallurgy" found that the structure of alkyl groups in oxime derivatives does not significantly impact copper extraction, with the solvation of the copper complex depending on both the diluent and the alkyl group structure (Stepniak-Biniakiewicz & Szymanowski, 1981).

Fluorescent Lanthanide-Organic Frameworks

Zhou et al. (2018) developed a fluorescent lanthanide-organic framework using a functional organic linker, which includes dimethyl 4-(carbaldehyde oxime) pyridine-2,6-dicarboxylate. This framework exhibits high sensitivity and selectivity for ClO− (hypochlorite) detection, marking the first report of a europium sensor for ClO− based on the oxime isomerization reaction (Zhou et al., 2018).

Oxidation Catalyst in Organic Synthesis

A study by Takehira et al. (1991) in "Studies in Surface Science and Catalysis" demonstrated the use of a cupric chloride-acetone oxime catalyst/O2 system for efficient oxidation of 2,4,6-trimethylphenol to the corresponding p-hydroxybenzaldehyde. This reaction likely proceeds via a quinone methide intermediate, illustrating the role of oxime derivatives in catalyzing oxidation reactions (Takehira et al., 1991).

Synthesis of pH-Sensitive Spin Probes

In the field of organic chemistry, Kirilyuk et al. (2003) synthesized stable nitroxides, pH-sensitive spin probes, using 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides. This research in "Synthesis" indicates the potential of oxime derivatives in creating sensitive tools for chemical analysis (Kirilyuk et al., 2003).

Protein-Polysaccharide Conjugate Vaccines

Oxime chemistry has been applied in bioconjugation for creating protein-polysaccharide conjugate vaccines. Lees et al. (2006) in "Vaccine" describe how oxime formation enables efficient linking of proteins and polysaccharides without the need for reduction, simplifying vaccine synthesis and improving yields (Lees et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

Oximes in general are known to interact with acetylcholinesterase (ache), a key enzyme involved in nerve signal transmission .

Mode of Action

Oximes, such as 2,6-Dimethylbenzaldehyde oxime, are known to reactivate AChE that has been inhibited by organophosphates . They do this by nucleophilically attacking the phosphorus atom of the organophosphate, displacing the inhibited enzyme and thus allowing it to resume its normal function .

Biochemical Pathways

The biochemical pathways affected by 2,6-Dimethylbenzaldehyde oxime are likely related to nerve signal transmission, given its potential interaction with AChE. By reactivating inhibited AChE, oximes can restore the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. This allows nerve signals to cease when they should, preventing overstimulation that can lead to symptoms of poisoning .

Pharmacokinetics

The pharmacokinetics of oximes are generally characterized by rapid absorption, wide distribution in the body, metabolism by the liver, and excretion in the urine .

Result of Action

The result of 2,6-Dimethylbenzaldehyde oxime’s action would be the reactivation of AChE, leading to the restoration of normal nerve function. This would counteract the effects of organophosphate poisoning, which include symptoms such as muscle weakness, breathing difficulties, and potentially life-threatening health issues .

Action Environment

The action of 2,6-Dimethylbenzaldehyde oxime, like other oximes, can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect its efficacy. Additionally, factors such as temperature and pH could potentially influence the stability of the compound .

Propiedades

IUPAC Name |

(NE)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-4-3-5-8(2)9(7)6-10-11/h3-6,11H,1-2H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDRLKCHBVXWEL-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

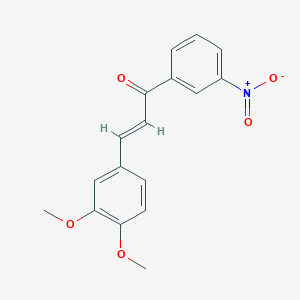

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

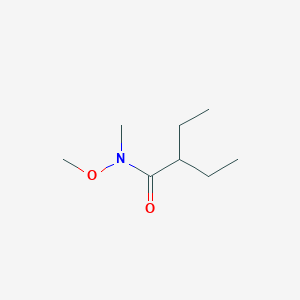

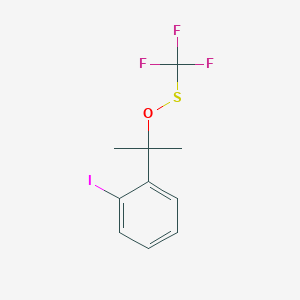

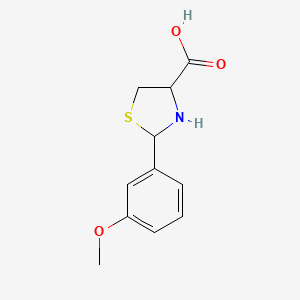

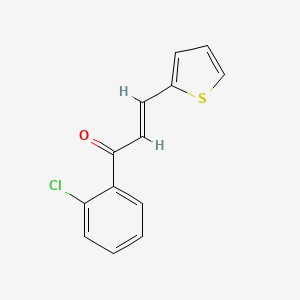

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo-](/img/structure/B3106314.png)

![4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B3106327.png)

![Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate](/img/structure/B3106376.png)